1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0802869
InChI: InChI=1S/C22H21BrN2O3/c1-4-13-25-19(14-7-11-17(12-8-14)24(2)3)18(21(27)22(25)28)20(26)15-5-9-16(23)10-6-15/h4-12,19,26H,1,13H2,2-3H3/b20-18-
SMILES: CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC=C
Molecular Formula: C22H21BrN2O3
Molecular Weight: 441.3 g/mol

1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC0802869

Molecular Formula: C22H21BrN2O3

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C22H21BrN2O3
Molecular Weight 441.3 g/mol
IUPAC Name (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-prop-2-enylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H21BrN2O3/c1-4-13-25-19(14-7-11-17(12-8-14)24(2)3)18(21(27)22(25)28)20(26)15-5-9-16(23)10-6-15/h4-12,19,26H,1,13H2,2-3H3/b20-18-
Standard InChI Key NJMLQGAAKDAVGP-ZZEZOPTASA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CC=C
SMILES CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC=C
Canonical SMILES CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator